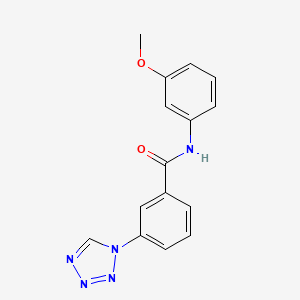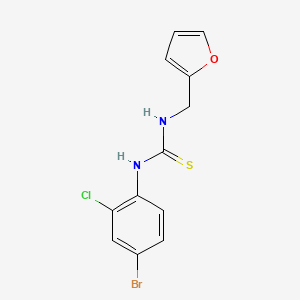
N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as MTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTB belongs to the class of tetrazole-based compounds, which have shown promising results in various biological and pharmacological studies.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cell proliferation, and cell death. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cell survival. This compound has also been shown to inhibit the activity of AKT, a protein kinase that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide. One of the future directions is to investigate the potential of this compound as a therapeutic agent for other diseases such as cardiovascular diseases and diabetes. Another future direction is to investigate the potential of this compound as a drug delivery system for other drugs. Furthermore, the development of more efficient synthesis methods for this compound and its derivatives can lead to the discovery of new compounds with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has shown promising results in various biological and pharmacological studies. This compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has several advantages for lab experiments, including its stability and low toxicity. However, the poor solubility of this compound in water is a limitation. There are several future directions for the study of this compound, including investigating its potential as a therapeutic agent for other diseases and developing more efficient synthesis methods.
Méthodes De Synthèse
N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzoyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 3-aminobenzoic acid. The final product is obtained by the reaction of the intermediate with tetrazole. The synthesis of this compound is a complex process that requires careful attention to detail and proper handling of the chemicals involved.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-inflammatory and anti-tumor properties of this compound. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-7-3-5-12(9-14)17-15(21)11-4-2-6-13(8-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNGXCIMBBIMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)

![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5864731.png)

![N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5864733.png)


![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)



![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)